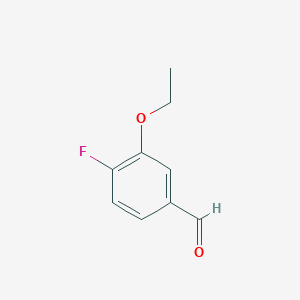

3-Ethoxy-4-fluorobenzaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethoxy-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNOPWKQZZXRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655090 | |

| Record name | 3-Ethoxy-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870837-27-7 | |

| Record name | 3-Ethoxy-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 4 Fluorobenzaldehyde

Established Synthetic Routes and Reaction Conditions

The preparation of 3-Ethoxy-4-fluorobenzaldehyde is commonly accomplished via the Williamson ether synthesis, a reliable and well-understood method for forming ethers. Another significant approach involves Nucleophilic Aromatic Substitution (SNAr), where a fluorine atom on an activated aromatic ring is displaced by an ethoxide nucleophile.

A primary route to this compound is the etherification of 3-hydroxy-4-fluorobenzaldehyde. This reaction follows the principles of the Williamson ether synthesis, where a phenoxide is reacted with an ethylating agent.

The synthesis typically involves the reaction of 3-hydroxy-4-fluorobenzaldehyde with an ethylating agent, such as ethyl iodide or diethyl sulfate, in a suitable polar aprotic solvent. Dimethylformamide (DMF) is frequently employed as the solvent due to its ability to dissolve the reactants and facilitate the SN2 reaction mechanism. orgchemres.orgchemspider.com The use of DMF as a solvent, often in combination with a base, is a common protocol for the etherification of phenols. orgchemres.orgnih.gov For instance, the synthesis of various alkyl aryl ethers has been successfully carried out in DMF with a base like potassium carbonate. nih.gov In some procedures, switching from other solvents like acetone (B3395972) to DMF has been suggested to improve reaction yields, particularly when dealing with less reactive substrates. chemspider.com

Anhydrous potassium carbonate (K₂CO₃) is a widely used and effective base for the etherification of phenols, including hydroxylated benzaldehyde (B42025) derivatives. orgchemres.orgstudymode.compnu.ac.ir Its primary function is to deprotonate the phenolic hydroxyl group of 3-hydroxy-4-fluorobenzaldehyde to form the more nucleophilic phenoxide ion. studymode.comvedantu.com Phenols are significantly more acidic than aliphatic alcohols, making a relatively weak base like K₂CO₃ sufficient to drive the formation of the phenoxide. studymode.com Being anhydrous is crucial as the presence of water can hydrolyze the base and interfere with the reaction. vedantu.com The solid base is used in excess to ensure complete deprotonation and to drive the reaction forward. chemspider.com This method is considered straightforward and avoids the need for pre-formation of the phenoxide using stronger, more hazardous bases. orgchemres.org

Table 1: Reagents in the Etherification of 3-hydroxy-4-fluorobenzaldehyde

| Role | Compound | Formula |

|---|---|---|

| Starting Material | 3-hydroxy-4-fluorobenzaldehyde | C₇H₅FO₂ |

| Ethylating Agent | Ethyl Iodide | C₂H₅I |

| Base | Anhydrous Potassium Carbonate | K₂CO₃ |

| Solvent | Dimethylformamide (DMF) | C₃H₇NO |

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key variables include temperature, reaction time, and the stoichiometry of the reactants.

Temperature: The reaction temperature influences the rate of etherification. While some Williamson ether syntheses can be conducted at room temperature, heating is often necessary to achieve a reasonable reaction rate. chemspider.comgoogle.com Temperatures in the range of 50-80 °C are commonly reported for similar etherifications in DMF with potassium carbonate. chemspider.compnu.ac.ir

Reaction Time: The duration of the reaction is monitored to ensure completion. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the temperature. chemspider.commdpi.com For example, a study on the O-alkylation of phenol (B47542) showed that conversion and selectivity increased with time up to 5 hours. mdpi.com

Stoichiometry: The molar ratio of the reactants is a crucial factor. Typically, a slight excess of the ethylating agent and a larger excess of the potassium carbonate base are used to ensure the complete conversion of the starting phenol. chemspider.comgoogle.com Using an appropriate excess of the base can significantly improve the yield. google.com

Systematic optimization, sometimes employing methodologies like response surface methodology, can identify the ideal combination of these parameters to achieve high conversion and selectivity, minimizing the formation of by-products. researchgate.netpreprints.org

Table 2: Typical Reaction Parameter Ranges for Phenolic Etherification

| Parameter | Typical Range | Rationale |

|---|---|---|

| Temperature | 25 °C - 100 °C | Balances reaction rate and potential for side reactions. chemspider.comresearchgate.net |

| Time | 2 - 24 hours | Ensures reaction completion; substrate dependent. mdpi.comresearchgate.net |

| Base (K₂CO₃) Equivalents | 1.5 - 3.0 | Drives the equilibrium towards the phenoxide and product. chemspider.comgoogle.com |

| Ethylating Agent Equivalents | 1.1 - 1.5 | Ensures complete consumption of the limiting starting material. |

An alternative approach to synthesizing substituted benzaldehydes involves Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the aldehyde group and the fluorine atom. byjus.commasterorganicchemistry.com

A plausible SNAr strategy for preparing this compound involves the reaction of 3,4-difluorobenzaldehyde (B20872) with a source of ethoxide, such as sodium ethoxide. In this substrate, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. whiterose.ac.ukpressbooks.pub

The fluorine atom at the C4 position is para to the activating aldehyde group, making it susceptible to substitution. The fluorine at the C3 position is meta to the aldehyde. In SNAr reactions, nucleophilic attack is strongly favored at positions ortho and para to a strong electron-withdrawing group because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the activating group. masterorganicchemistry.compressbooks.pub Therefore, the reaction of 3,4-difluorobenzaldehyde with sodium ethoxide is expected to selectively displace the fluorine at the C4 position. To synthesize the desired 3-ethoxy-4-fluoro isomer, a different starting material, such as a compound with a leaving group at C3 and an activating group that directs substitution to that position, would be necessary. For example, a patent describes the reaction of 3,4-difluorobromobenzene with sodium methoxide (B1231860) to generate 4-fluoro-3-methoxyanisole, demonstrating substitution at the C3 position, which is then converted to the benzaldehyde. A similar approach with sodium ethoxide could potentially yield the desired product. google.com The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluorine often being a very good leaving group in this specific reaction type due to its high electronegativity, which helps to facilitate the initial nucleophilic attack. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Strategies

Investigation of Steric and Electronic Effects on SNAr Efficiency

The synthesis of aromatic compounds like this compound often involves Nucleophilic Aromatic Substitution (SNAr) reactions. The efficiency of these reactions is profoundly influenced by the steric and electronic landscape of the aromatic ring. In the case of precursors to this compound, the fluorine atom plays a crucial role as a potent electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, a prerequisite for the SNAr mechanism.

The interplay of substituents dictates the reaction's feasibility and outcome. The position of the ethoxy group relative to the fluorine atom and the incoming nucleophile is critical. Electron-donating groups, like the ethoxy group, can have a deactivating effect if positioned para to the leaving group, but their influence is more complex at the meta position.

Steric hindrance also plays a significant role. Bulky groups near the reaction site can impede the approach of the nucleophile, slowing down the reaction rate. Research on related structures shows that substitution at positions ortho to a bulky group is kinetically disfavored due to steric interactions. researchgate.net In the synthesis of sterically hindered ortho-alkoxybenzaldehydes, a modular three-step procedure has been developed from ortho-fluorobenzaldehydes that can accommodate sterically demanding sodium alkoxide nucleophiles. researchgate.net The ortho-effect has been reported to favor the transfer of an ortho-substituted aryl ligand over non-ortho-substituted ones in reactions involving diaryliodonium salts, suggesting that a bulky ortho-substituent can, in some cases, favor a reaction by positioning the ligand favorably. diva-portal.org

Table 1: Influence of Steric and Electronic Effects on SNAr Reactions

| Effect | Factor | Impact on SNAr Efficiency |

| Electronic | Electron-withdrawing groups (e.g., -F, -NO2) | Activates the ring, increasing reaction rate. |

| Electronic | Electron-donating groups (e.g., -OR, -CH3) | Can deactivate the ring, depending on position. |

| Steric | Bulky substituents near the reaction site | Can hinder nucleophilic attack, decreasing reaction rate. researchgate.net |

| Steric | Ortho-substituents | May favor reactions in specific cases through the "ortho-effect". diva-portal.org |

Comparative Analysis of Synthetic Pathways

Yield, Selectivity, and Atom Economy Considerations

Several synthetic routes to this compound and its precursors have been reported, each with distinct advantages and disadvantages regarding yield, selectivity, and atom economy.

One historical method involves a Gattermann-like reaction, where 1-fluoro-2-ethoxybenzene is reacted with zinc cyanide, hydrogen chloride, and aluminum chloride. google.comgoogle.com This method, however, only produces a 40% yield of 3-fluoro-4-ethoxybenzaldehyde. google.comgoogle.com Other formylation methods, while potentially offering high yields for some fluorobenzaldehydes, can suffer from low yields (around 30%) for others like fluorobenzene, rendering them unsuitable for industrial use. google.com

Halogen-exchange (HALEX) chemistry presents another route, involving the reaction of chlorinated benzaldehydes with a metal halide in a polar solvent. google.com The success of this method is highly dependent on the specific substrate and reaction conditions.

Etherification reactions, such as the Williamson ether synthesis, are common for introducing the ethoxy group. The synthesis of a related monomer, 3-Ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, was achieved through the etherification of 4-fluorobenzaldehyde (B137897) with 3-ethoxy-4-hydroxybenzaldehyde (B1662144). researchgate.netresearchgate.net

From an atom economy perspective, addition and rearrangement reactions are generally superior to substitution and elimination reactions. Catalytic methods often exhibit high atom economy. For instance, solvent-free aldol (B89426) condensations can proceed with high atom economy, minimizing waste. rsc.org In contrast, classical methods like the Friedel–Crafts acylation and the Fries rearrangement are often inefficient and generate significant waste. rsc.org

Table 2: Comparison of Synthetic Pathways

| Synthetic Method | Typical Yield | Selectivity | Atom Economy Considerations |

| Gattermann-like Reaction | 40% google.comgoogle.com | Dependent on substrate and conditions | Poor; uses stoichiometric, toxic reagents. |

| HALEX Chemistry | Variable google.com | Can be challenging to control | Moderate; depends on the specific exchange. |

| Etherification (Williamson) | Generally good | High for specific substrates researchgate.netresearchgate.net | Moderate; produces salt byproduct. |

| Catalytic Hydrogenation (of precursors) | 90–98% | Highly selective for specific functional groups. | Excellent; high conversion with minimal waste. |

Practicality and Scalability for Laboratory and Industrial Production

The transition from a laboratory-scale synthesis to industrial production introduces critical considerations of cost, safety, and environmental impact.

Gattermann-like Reaction: The use of highly toxic, corrosive, and costly reagents like zinc cyanide and hydrogen chloride makes this process challenging and hazardous for large-scale industrial utilization. google.comgoogle.com

Methods Using Hazardous Reagents: Syntheses involving toxic intermediates such as dichloromethyl methyl ether or expensive halogenating agents like bromine are generally considered unsuitable for industrial production. google.com

Catalytic Hydrogenation: For related processes, catalytic hydrogenation is often preferred for industrial-scale production. It offers significant environmental and economic benefits, with catalysts like palladium providing efficient conversion under mild conditions, making the process highly scalable.

Hydrolysis: The hydrolysis of precursor compounds can also be an industrially applicable method, offering flexibility in synthetic routes.

Flow Chemistry: The scale-up of processes to provide significant quantities of fluorobenzaldehyde systems has been successfully achieved using continuous flow techniques, which can improve safety and efficiency. acs.org

Novel and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact.

Exploration of Environmentally Benign Solvents and Reagents

A major focus of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives.

Benign Solvents: Research has demonstrated the successful replacement of hazardous solvents like benzene (B151609) with more environmentally benign options. For example, photo Friedel–Crafts acylations have been carried out in solvent systems like t-butanol–acetone or trifluorotoluene. rsc.org The use of trifluorotoluene was found to be superior to benzene, leading to higher conversion and easier product isolation without the need for column chromatography. rsc.org

Solvent-Free Reactions: A highly effective green approach is the elimination of solvents altogether. Solvent-free aldol condensation reactions, for example, can be performed by simply grinding the reactants with a solid base, which minimizes waste and often results in high yields. rsc.org

Safer Reagents: There is a drive to replace toxic reagents. For instance, a synthesis for 3-bromo-4-fluorobenzaldehyde (B1265969) has been developed that avoids the use of a catalyst and hazardous precursors like elemental bromine or chlorine, making the process greener and safer. patsnap.com The use of Oxone and ammonium (B1175870) bromide in an aqueous solvent provides a greener method for bromination. researchgate.net

Catalytic Synthesis Methodologies

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and reduced waste.

Heterogeneous Catalysts: Montmorillonite clays (B1170129) have been employed as effective, reusable, and environmentally benign heterogeneous catalysts for various reactions involving aldehydes. depaul.edu These clay catalysts can be used in minimal solvent, leading to quantitative yields and near-perfect atom economy in some cases. depaul.edu

Organocatalysis: Small organic molecules can act as efficient catalysts. Pyrrolidine has been shown to be a more effective and efficient catalyst than piperidine (B6355638) for certain condensation reactions, leading to shorter reaction times and higher yields. ineosopen.org

Nanocatalysts: Novel catalytic systems are continually being developed. A magnetic FSM-16 supported ionic liquid/Pd complex has been demonstrated as a high-performance and recyclable nanocatalyst for the synthesis of various derivatives from aldehydes under solvent-free conditions. nih.gov This type of catalyst can be easily separated from the reaction mixture using a magnet, facilitating reuse and reducing waste. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools in modern organic synthesis and have been applied to the synthesis of related structures.

Microwave-Assisted and Photochemical Synthesis

Modern synthetic methodologies often seek to enhance reaction efficiency, reduce reaction times, and improve product yields. In the context of this compound synthesis, microwave-assisted techniques have emerged as a promising alternative to conventional heating methods for the etherification step.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactants, which can lead to dramatic accelerations in reaction rates. bspublications.netbenthamscience.com This is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. bspublications.net For the synthesis of aryl ethers, such as this compound, via the Williamson ether synthesis, microwave irradiation has been shown to significantly shorten reaction times, often from hours to mere minutes, while also improving yields. benthamscience.comsid.irorgchemres.org The use of a mild solid base like potassium carbonate under solvent-free or minimal solvent conditions is often employed in these protocols, aligning with the principles of green chemistry. benthamscience.comsid.ir While specific studies detailing the microwave-assisted synthesis of this compound are not abundant, the successful application of this technology to a wide range of analogous alkyl aryl ethers strongly suggests its applicability. sid.irorgchemres.org

Photochemical methods, which utilize light to initiate chemical reactions, are another advanced synthetic strategy. While these methods are powerful for certain transformations, their application to the direct synthesis of this compound is not well-documented in the reviewed literature.

Table 1: Comparison of Conventional and Microwave-Assisted Etherification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically several hours | Often reduced to minutes bspublications.net |

| Energy Input | Indirect and slower heating | Direct and rapid heating of polar molecules bspublications.net |

| Yields | Variable, can be lower | Often higher yields reported sid.irorgchemres.org |

| Side Reactions | More prevalent due to prolonged reaction times | Often minimized bspublications.net |

| Solvent Use | Often requires bulk solvents | Can be performed under solvent-free or reduced solvent conditions benthamscience.comsid.ir |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, has garnered significant attention in both academic and industrial settings for its potential to enable safer, more efficient, and scalable chemical production. rsc.orgnih.gov This technology involves the continuous pumping of reagents through a reactor, where they mix and react. rsc.org The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for superior control over reaction parameters such as temperature and pressure, leading to improved consistency and safety, particularly for highly exothermic reactions. rsc.orgnih.gov

For the synthesis of this compound, a continuous flow process could be envisioned for the etherification step. A solution of the starting phenol (3-hydroxy-4-fluorobenzaldehyde) and a base could be continuously mixed with a stream of the ethylating agent (e.g., ethyl bromide or diethyl sulfate) in a heated flow reactor. This approach offers several advantages over traditional batch processing, including:

Enhanced Safety: Better heat dissipation minimizes the risk of thermal runaways. rsc.org

Improved Scalability: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. rsc.org

Increased Purity: Precise control over reaction time and temperature can minimize the formation of byproducts.

Automation: Flow systems are amenable to automation, allowing for unattended operation and high-throughput screening of reaction conditions. nih.gov

While specific reports on the continuous production of this compound are limited, the principles of flow chemistry have been successfully applied to a wide range of organic transformations, including etherifications and other nucleophilic aromatic substitutions. rsc.orgresearchgate.net The development of a continuous flow process for this compound is a logical step towards more efficient and sustainable manufacturing.

Mechanistic Investigations of Synthesis Reactions

Detailed Reaction Mechanisms (e.g., Etherification, SNAr)

The primary route to this compound involves an etherification reaction, most commonly a variation of the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution mechanism. Given the aromatic nature of the substrate, a Nucleophilic Aromatic Substitution (SNAr) mechanism is operative.

The SNAr mechanism is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, the ethoxide ion (CH3CH2O-), on the carbon atom bearing the leaving group (the fluorine atom) of the aromatic ring. This attack is facilitated by the presence of an electron-withdrawing group (the aldehyde group, -CHO) ortho or para to the leaving group, which helps to stabilize the resulting intermediate. core.ac.uk The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The negative charge is delocalized over the aromatic ring and the electron-withdrawing group.

Departure of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group, which is the fluoride (B91410) ion (F-). core.ac.uk Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.

Identification of Intermediates and Transition States

The key intermediate in the SNAr synthesis of this compound is the Meisenheimer complex . This intermediate is a non-aromatic, negatively charged species. Its stability is crucial for the reaction to proceed. The presence of the aldehyde group in the para position relative to the fluorine atom is critical for stabilizing this intermediate through resonance, delocalizing the negative charge onto the oxygen atom of the carbonyl group.

Spectroscopic identification of Meisenheimer complexes can be challenging due to their transient nature. However, in some cases, they can be observed using techniques like NMR spectroscopy at low temperatures. For the synthesis of this compound, while direct spectroscopic evidence for the specific Meisenheimer complex may not be readily available in the literature, its existence is a cornerstone of the well-established SNAr mechanism.

The transition states in the SNAr reaction correspond to the energy maxima between the reactants and the Meisenheimer complex, and between the Meisenheimer complex and the products. The first transition state involves the approach of the ethoxide nucleophile to the aromatic ring and the beginning of C-O bond formation, with a corresponding disruption of the aromatic system. The second transition state involves the breaking of the C-F bond as the fluoride ion departs and the aromaticity of the ring is restored. Computational chemistry studies are often employed to model the structures and energies of these transition states.

Kinetic Studies of Formation Reactions

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. For the synthesis of this compound via an SNAr pathway, the rate of the reaction is typically dependent on the concentrations of both the aromatic substrate and the nucleophile (ethoxide).

The rate-determining step in most SNAr reactions is the formation of the Meisenheimer complex. umich.edu This is because this step involves the loss of aromaticity, which is energetically unfavorable. The subsequent departure of the leaving group is generally fast.

Several factors influence the kinetics of this reaction:

Nature of the Leaving Group: The rate of SNAr reactions often follows the order F > Cl > Br > I. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. reddit.com

Strength of the Nucleophile: A more powerful nucleophile will generally lead to a faster reaction rate.

Solvent: Polar aprotic solvents such as DMSO or DMF are commonly used for SNAr reactions as they can solvate the cation of the alkoxide salt, leaving the "naked" and more reactive alkoxide anion. masterorganicchemistry.com

Electron-Withdrawing Groups: The presence and nature of the electron-withdrawing group have a significant impact on the reaction rate. The aldehyde group at the para position effectively stabilizes the Meisenheimer complex, thereby accelerating the reaction.

While specific kinetic data for the formation of this compound is not extensively reported, kinetic studies on analogous systems, such as the reaction of [18F]fluoride with substituted nitrobenzaldehydes, have been conducted to understand the factors affecting the reaction rates in nucleophilic aromatic substitution. umich.edu These studies confirm that the electronic properties of the substituents on the aromatic ring play a crucial role in the reaction kinetics. umich.eduresearchgate.net

Chemical Reactivity and Transformation of 3 Ethoxy 4 Fluorobenzaldehyde

Aldehyde Group Reactivity

The aldehyde group (-CHO) is characterized by a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and a carbon atom of the aromatic ring. The polarity of the carbon-oxygen double bond, with the carbon being electrophilic and the oxygen being nucleophilic, dictates the reactivity of the aldehyde. This allows it to undergo nucleophilic addition reactions, which are central to its oxidation and reduction pathways.

Oxidation Reactions to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids through the addition of an oxygen atom to the aldehyde C-H bond. This transformation is a key step in many synthetic routes. The general reaction for the oxidation of 3-ethoxy-4-fluorobenzaldehyde is the conversion to 3-ethoxy-4-fluorobenzoic acid.

General Reaction:

this compound → 3-Ethoxy-4-fluorobenzoic acid

Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are powerful oxidizing agents capable of converting aromatic aldehydes to their corresponding carboxylic acids.

Potassium Permanganate (KMnO₄): This reagent is a strong oxidant. The reaction is typically carried out in an aqueous solution, which can be neutral, slightly acidic, or alkaline. For substituted benzaldehydes, KMnO₄ effectively facilitates the conversion to benzoic acids. masterorganicchemistry.com The reaction involves the manganese atom in a high oxidation state (+7) being reduced.

Chromium Trioxide (CrO₃): Often used in combination with sulfuric acid in a mixture known as Jones reagent, chromium trioxide is another classic and potent oxidizing agent for aldehydes. In the oxidation of substituted benzaldehydes, electron-withdrawing groups have been observed to increase the reaction rate. niscpr.res.in

While both KMnO₄ and CrO₃ are effective, the selectivity of the oxidation can be influenced by the reaction conditions and the presence of other functional groups on the aromatic ring.

Selectivity: The primary goal is the selective oxidation of the aldehyde group without affecting the ethoxy group, the fluorine atom, or the aromatic ring. Strong oxidizing agents under harsh conditions (e.g., high heat) can potentially lead to the cleavage of the ethoxy group or degradation of the aromatic ring. However, the aldehyde group is generally the most susceptible to oxidation under controlled conditions. The reactivity of substituted benzaldehydes is influenced by the electronic nature of the substituents; electron-withdrawing groups can make the aldehyde more susceptible to oxidation. rsc.org

Byproduct Formation: Over-oxidation can lead to the formation of undesired byproducts. For instance, harsh conditions might cause the degradation of the starting material or the product. Incomplete reactions will leave unreacted starting material, complicating purification. The choice of solvent and temperature is crucial to minimize byproduct formation and maximize the yield of the desired 3-ethoxy-4-fluorobenzoic acid.

Reduction Reactions to Alcohols

The reduction of an aldehyde group yields a primary alcohol. britannica.com This is achieved by the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. For this compound, this reaction produces (3-ethoxy-4-fluorophenyl)methanol.

General Reaction:

this compound → (3-ethoxy-4-fluorophenyl)methanol

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common and effective hydride-based reducing agents used in organic chemistry. britannica.comwikipedia.org

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. masterorganicchemistry.com It is capable of reducing aldehydes and ketones to alcohols but typically does not react with less reactive carbonyl compounds like esters or carboxylic acids. masterorganicchemistry.comyoutube.com The reaction is often carried out in protic solvents like methanol or ethanol. libretexts.org A study demonstrated the successful reduction of a similar compound, 4-ethoxy-3-methoxy benzaldehyde (B42025), to its corresponding alcohol in high yield using NaBH₄. ugm.ac.id

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger and less selective reducing agent. clinisciences.combyjus.com It will readily reduce aldehydes, ketones, carboxylic acids, and esters to primary alcohols. wikipedia.orgmasterorganicchemistry.com Due to its high reactivity, especially with water and other protic solvents, reactions involving LiAlH₄ must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF). byjus.com

| Reducing Agent | Formula | Reactivity | Typical Solvents | Selectivity |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Protic (Methanol, Ethanol) | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Aprotic (Diethyl ether, THF) | Reduces aldehydes, ketones, esters, carboxylic acids |

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the reduction of this compound using achiral reducing agents like sodium borohydride or lithium aluminum hydride, the product, (3-ethoxy-4-fluorophenyl)methanol, is achiral. The carbon atom bearing the alcohol group is not a stereocenter as it is not attached to four different substituent groups. Consequently, stereoselectivity is not a factor in this specific transformation, as only one non-chiral product is formed.

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are fundamental to its synthetic utility, allowing for the construction of more complex molecular architectures.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). jetir.org The reaction is typically catalyzed by a few drops of acid.

While specific studies on Schiff bases derived exclusively from this compound are not prevalent in the reviewed literature, the reaction is analogous to that of structurally similar compounds like 3-ethoxy-4-hydroxybenzaldehyde (B1662144). iarconsortium.org The general synthesis scheme is well-established.

Table 1: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed | Conditions |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Azomethine (-C=N-) | Acid catalyst, Reflux |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (-CH₂-) to the carbonyl group of an aldehyde, followed by dehydration. wikipedia.org This reaction, typically catalyzed by a weak base such as an amine (e.g., piperidine), is a cornerstone of carbon-carbon bond formation. sigmaaldrich.com

In the context of this compound, the aldehyde carbon acts as the electrophile. It reacts with nucleophiles generated from active methylene compounds like diethyl malonate, malononitrile, or cyanoacetic acid. The resulting product is typically an α,β-unsaturated compound, a valuable precursor in organic synthesis. wikipedia.org

Research on related fluorinated benzaldehydes demonstrates the feasibility and utility of this reaction. For instance, 4-fluorobenzaldehyde (B137897) readily undergoes Knoevenagel condensation with various β-ketonitriles. mdpi.comresearchgate.net The reaction proceeds smoothly, yielding α-arylidene-β-ketonitriles, which are important α,β-unsaturated compounds. mdpi.com This serves as a strong precedent for the expected reactivity of this compound in similar transformations.

Table 2: Representative Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| This compound | Malononitrile | Weak Base (e.g., Piperidine) | 2-(3-Ethoxy-4-fluorobenzylidene)malononitrile |

| This compound | Diethyl malonate | Weak Base (e.g., Piperidine) | Diethyl 2-(3-Ethoxy-4-fluorobenzylidene)malonate |

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov

The aldehyde functionality of this compound makes it a suitable component for various MCRs. A notable example involving the closely related 4-fluorobenzaldehyde is a three-component reaction with β-ketonitriles and secondary cyclic amines. mdpi.comresearchgate.net The proposed mechanism for this transformation involves an initial Knoevenagel condensation between the aldehyde and the β-ketonitrile. mdpi.com This is followed by a nucleophilic aromatic substitution (SNAr) of the fluorine atom by the secondary amine. The Knoevenagel condensation product is more reactive toward SNAr than the starting 4-fluorobenzaldehyde due to the presence of the strong electron-withdrawing group formed during the condensation. mdpi.com This type of sequential reaction demonstrates how the aldehyde moiety can initiate a cascade of bond-forming events, leading to complex products in a single operation.

Table 3: Example of a Three-Component Reaction Pathway

| Component 1 | Component 2 | Component 3 | Intermediate Reaction | Final Reaction | Final Product Class |

| 4-Fluorobenzaldehyde (analog) | β-Ketonitrile | Secondary Amine | Knoevenagel Condensation | Nucleophilic Aromatic Substitution (SNAr) | 4-Aminobenzylidene derivatives of β-ketonitriles |

Aromatic Ring and Substituent Reactivity

The benzene (B151609) ring of this compound is trisubstituted, and the interplay between the electronic properties of the formyl, ethoxy, and fluoro groups dictates the outcome of reactions on the ring itself, particularly electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity (the position of the new substituent) of EAS are profoundly influenced by the substituents already present on the ring. vanderbilt.edu

The regiochemical outcome of an electrophilic attack on the this compound ring is determined by the combined directing effects of the formyl (-CHO), ethoxy (-OCH₂CH₃), and fluoro (-F) groups. These groups can be classified based on their ability to activate or deactivate the ring towards attack and their directing influence (ortho/para vs. meta). chemistrytalk.orgyoutube.com

Formyl Group (-CHO) at C1: This group is strongly deactivating due to its electron-withdrawing resonance and inductive effects. It acts as a meta-director, directing incoming electrophiles to positions C3 and C5. libretexts.org

Ethoxy Group (-OCH₂CH₃) at C3: This is a strongly activating group. organicchemistrytutor.com The oxygen atom donates electron density to the ring via a strong resonance effect (+M), which outweighs its inductive electron withdrawal (-I). It is an ortho, para-director, directing incoming electrophiles to positions C2, C4, and C6. youtube.com

Fluoro Group (-F) at C4: Halogens are a unique class. The fluorine atom is deactivating due to its strong inductive electron withdrawal (-I). However, it possesses lone pairs of electrons that can be donated to the ring via resonance (+M), making it an ortho, para-director. wikipedia.org It directs incoming electrophiles to positions C3 and C5.

When these effects are combined, the most powerful activating group typically controls the regioselectivity. libretexts.org In this molecule, the ethoxy group is the sole activating group and thus exerts the dominant directing influence. It strongly activates the positions ortho (C2) and para (C6) to itself. The positions C3, C4, and C1 are already substituted. Position 5 is directed by both the deactivating formyl and fluoro groups. Therefore, electrophilic substitution is predicted to occur predominantly at the C2 and C6 positions, which are activated by the ethoxy group.

Table 4: Analysis of Substituent Directing Effects on this compound

| Position | Substituent at C1 (-CHO) | Substituent at C3 (-OEt) | Substituent at C4 (-F) | Overall Predicted Reactivity |

| C2 | - | Ortho (Activating) | - | Favored |

| C5 | Meta (Deactivating) | - | Ortho (Deactivating) | Possible, but disfavored |

| C6 | - | Para (Activating) | - | Favored |

Electrophilic Aromatic Substitution Studies

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, on the this compound ring are directed by the cumulative electronic effects of the existing substituents. The ring possesses a strongly activating, ortho, para-directing ethoxy group, a deactivating meta-directing aldehyde group, and a deactivating, ortho, para-directing fluorine atom.

In cases of competing directing effects, the most powerfully activating group typically governs the position of substitution. The ethoxy group (-OEt) is a strong activator, while the aldehyde (-CHO) and fluorine (-F) are deactivators. Therefore, the ethoxy group is expected to direct incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. Position 4 is already substituted with fluorine, leaving positions 2 and 6 as the most probable sites for electrophilic attack.

Similarly, for halogenation, such as bromination, the substitution pattern is expected to follow the same principle. A procedure for the bromination of 4-fluorobenzaldehyde using sodium bromide, hydrochloric acid, and sodium hypochlorite yields 3-bromo-4-fluorobenzaldehyde (B1265969), demonstrating substitution ortho to the fluorine google.com. For this compound, the activating effect of the ethoxy group would favor substitution at positions 2 and 6.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-ethoxy-4-fluorobenzaldehyde and/or 6-Nitro-3-ethoxy-4-fluorobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-ethoxy-4-fluorobenzaldehyde and/or 6-Bromo-3-ethoxy-4-fluorobenzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom

The fluorine atom at position 4 is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing aldehyde group in the para position. This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby facilitating the displacement of the fluoride (B91410) ion.

Reaction with Various Nucleophiles

The activated C-F bond in this compound can react with a variety of nucleophiles. Standard protocols for SNAr reactions are applicable, typically involving the substrate and the nucleophile in a polar aprotic solvent, often with the addition of a base and heat ambeed.com.

With Amines: Reaction with primary or secondary amines (e.g., piperidine (B6355638), morpholine) would yield the corresponding 4-amino-3-ethoxybenzaldehyde derivatives. These reactions are typically carried out in solvents like DMSO or DMF, with a base such as potassium carbonate to neutralize the HF byproduct.

With Alkoxides: Alkoxides, such as sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt), can displace the fluorine to form the corresponding 4-alkoxy-3-ethoxybenzaldehyde. Computational studies on similar polyhalogenated benzaldehydes confirm that such reactions proceed smoothly wuxiapptec.com.

With Thiols: Thiolates (RS⁻), generated from thiols and a base, are excellent nucleophiles for SNAr reactions and would react to form 4-(alkylthio)-3-ethoxybenzaldehydes.

Impact of Electronic Properties on Substitution Efficiency

The efficiency of the SNAr reaction is critically dependent on the electronic properties of the aromatic ring.

Role of the Aldehyde Group: The aldehyde group is the key activating group. Its electron-withdrawing nature, through both inductive and resonance effects, polarizes the C-F bond and, more importantly, stabilizes the anionic Meisenheimer complex formed upon nucleophilic attack. The negative charge of the intermediate can be delocalized onto the oxygen atom of the aldehyde group, a highly stabilizing contribution.

Role of the Fluorine Atom: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is the most electronegative halogen, which strongly polarizes the carbon it is attached to, making it highly electrophilic and susceptible to nucleophilic attack. This makes fluoro-aromatics the most reactive substrates for SNAr, with a typical reactivity order of F > Cl > Br > I.

Modifications of the Ethoxy Group

Cleavage and Derivatization

The ethyl ether linkage in this compound can be cleaved to yield the corresponding phenol (B47542), 3-fluoro-4-hydroxybenzaldehyde. This transformation is a common deprotection strategy in organic synthesis.

Strong acids are typically employed for this purpose. Reagents such as hydrogen bromide (HBr) or boron tribromide (BBr₃) are effective for cleaving aryl ethers. The reaction of the closely related 3-fluoro-4-methoxybenzaldehyde with 48% HBr at 140°C provides 3-fluoro-4-hydroxybenzaldehyde in high yield chemicalbook.com. A similar protocol would be effective for the de-ethylation of this compound. Another patent describes the cleavage of the ethyl ether in 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde using a reagent containing zinc chloride and hydrogen chloride, further demonstrating the viability of this transformation on substituted benzaldehydes google.comwipo.int.

Etherification of related hydroxylated benzaldehydes

The synthesis of this compound can be achieved via the etherification of its corresponding phenolic precursor, 3-fluoro-4-hydroxybenzaldehyde. This reaction, a Williamson ether synthesis, typically involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent.

Common reagents for this transformation include:

Base: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).

Ethylating Agent: Bromoethane (EtBr), iodoethane (EtI), or diethyl sulfate ((Et)₂SO₄).

Solvent: Polar aprotic solvents like DMF, acetone (B3395972), or acetonitrile (B52724).

While a direct synthesis for this compound was not found in the surveyed literature, analogous procedures are well-documented. For example, 3-ethoxy-4-methoxybenzaldehyde is synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and bromoethane in the presence of sodium hydroxide and a phase-transfer catalyst. This method results in high purity and yield, illustrating a robust and scalable approach for such etherifications.

Tandem Reactions and Cascades Involving this compound

Tandem reactions, also known as domino or cascade reactions, are a class of chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. In the context of this compound, its array of functional groups—an aldehyde, an ethoxy group, and a fluorine atom on an aromatic ring—provides a versatile platform for the design of various tandem and cascade reactions, particularly for the synthesis of complex heterocyclic structures.

While specific literature detailing tandem reactions commencing directly with this compound is limited, its structural motifs are analogous to those in other substituted benzaldehydes that are well-documented participants in such transformations. Based on established reactivity principles, several plausible tandem and cascade sequences involving this compound can be proposed. These reactions typically leverage the electrophilicity of the aldehyde carbonyl group for an initial condensation or addition step, which then triggers subsequent intramolecular or intermolecular reactions.

One of the most prominent classes of tandem reactions for which this compound is a suitable candidate is multicomponent reactions (MCRs). MCRs involve the combination of three or more starting materials in a single pot to form a product that incorporates structural elements from each of the reactants. Given its substituted benzaldehyde structure, this compound can serve as the aldehyde component in a variety of well-known MCRs for the synthesis of diverse heterocyclic scaffolds.

For instance, in a Biginelli-type reaction, this compound could react with a β-ketoester, such as ethyl acetoacetate, and urea or thiourea to yield highly functionalized dihydropyrimidinones or dihydropyrimidinethiones. The reaction cascade would be initiated by the acid-catalyzed condensation of the aldehyde with urea, followed by the addition of the enolate of the β-ketoester and a final cyclization and dehydration step. The resulting heterocyclic products would bear the 3-ethoxy-4-fluorophenyl substituent, a moiety of interest in medicinal chemistry.

Another potential application is in Hantzsch-type dihydropyridine synthesis. In this four-component reaction, this compound would react with two equivalents of a β-ketoester and an ammonia source (like ammonium (B1175870) acetate). The sequence involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition and cyclization would afford the dihydropyridine ring system.

Furthermore, the presence of the fluorine atom at the para-position, activated by the ortho-ethoxy group and the meta-aldehyde group (after its initial reaction), opens the possibility for tandem sequences that involve a nucleophilic aromatic substitution (SNAr) step. For example, a three-component reaction could be envisioned with a β-ketonitrile and a secondary cyclic amine. mdpi.com This reaction would likely proceed via an initial Knoevenagel condensation of this compound with the β-ketonitrile. The resulting electron-deficient alkene could then activate the fluorine atom for nucleophilic substitution by the amine, leading to a highly substituted aromatic compound in a one-pot process. mdpi.com

The following table summarizes these plausible tandem reactions involving this compound, highlighting the potential for this compound to serve as a valuable building block in the efficient synthesis of complex molecules.

| Reaction Name | Potential Reactants | Key Steps in Cascade | Potential Product Class |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea/Thiourea | 1. Condensation2. Michael Addition3. Cyclization/Dehydration | Dihydropyrimidinones/ thiones |

| Hantzsch Dihydropyridine Synthesis | This compound, 2 eq. Ethyl acetoacetate, Ammonium acetate | 1. Knoevenagel Condensation2. Enamine Formation3. Michael Addition4. Cyclization | 1,4-Dihydropyridines |

| Knoevenagel-SNAr Cascade | This compound, Malononitrile, Secondary Amine (e.g., Piperidine) | 1. Knoevenagel Condensation2. Nucleophilic Aromatic Substitution (SNAr) | 2-((4-amino-3-ethoxyphenyl)methylene) malononitrile derivatives |

These examples underscore the synthetic potential of this compound in tandem and cascade reactions for the construction of diverse and complex molecular architectures, particularly in the realm of heterocyclic chemistry.

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern analytical chemistry offers a powerful arsenal (B13267) of spectroscopic tools for the unambiguous characterization of organic molecules like 3-Ethoxy-4-fluorobenzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in confirming the compound's identity and purity.

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aldehydic proton should appear as a singlet significantly downfield, typically in the range of 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons are expected to exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with the adjacent methyl and methylene protons, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.85 | Singlet | N/A |

| Ar-H (adjacent to -CHO) | 7.6-7.8 | Doublet of doublets | |

| Ar-H (adjacent to -F) | 7.2-7.4 | Doublet of doublets | |

| Ar-H (adjacent to -OEt) | 7.0-7.2 | Doublet | |

| -OCH2CH3 | 4.1-4.3 | Quartet | ~7.0 |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (around 190 ppm). The aromatic carbons will have distinct chemical shifts influenced by the attached substituents (ethoxy, fluoro, and aldehyde groups). The fluorine atom will induce C-F coupling, which can be observed in the signals of the carbon atoms in its vicinity. The two carbons of the ethoxy group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~190 |

| C-F | 163-166 (d, ¹JCF) |

| C-OEt | 148-152 |

| C-CHO | 130-133 |

| Ar-C | 125-128 |

| Ar-C | 115-118 (d, ²JCF) |

| Ar-C | 112-115 (d, ²JCF) |

| -OCH2CH3 | 64-66 |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of an aryl fluoride (B91410). Any coupling to nearby protons would result in a multiplet structure for this signal, providing further structural confirmation. For instance, the ¹⁹F NMR spectrum of the similar compound 4-fluorobenzaldehyde (B137897) shows a signal at approximately -102.4 ppm. rsc.org

Two-dimensional (2D) NMR experiments are instrumental in establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity within the ethoxy group and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). columbia.edusdsu.edu This technique would definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (and sometimes four). columbia.edusdsu.edulibretexts.org This is crucial for establishing the connectivity between the functional groups and the aromatic ring, for example, by showing a correlation from the aldehydic proton to the aromatic carbon it is attached to, and to adjacent carbons.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic functionalities, as well as the carbon-fluorine bond. A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. The C-H stretch of the aldehyde is also characteristic, appearing as two weak bands around 2820 and 2720 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ethoxy group will produce a strong band in the 1250-1000 cm⁻¹ region. The C-F stretch will also be present in the fingerprint region, typically around 1250-1000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Aldehyde C-H | Stretch | 2850-2800 and 2750-2700 |

| Alkyl C-H | Stretch | 2980-2850 |

| Aldehyde C=O | Stretch | 1710-1690 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-O (Ether) | Stretch | 1260-1200 (asymmetric) and 1050-1000 (symmetric) |

Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic Vibrational Frequencies (C=O, C-H, C-O-C, Ar-H)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the key vibrations are associated with the carbonyl group (C=O), aldehyde C-H, ether linkage (C-O-C), and aromatic C-H (Ar-H) bonds.

The C=O stretching vibration in aromatic aldehydes typically appears as a strong band in the infrared spectrum. pressbooks.pubvscht.cz Conjugation with the phenyl ring lowers this frequency to the 1710-1685 cm⁻¹ region. vscht.cz The aldehyde C-H stretch is another diagnostic marker, often presenting as two weak bands around 2830-2695 cm⁻¹, with the band near 2720 cm⁻¹ being particularly indicative. vscht.cz

The asymmetric stretching of the C-O-C ether linkage is expected around 1250 cm⁻¹ due to resonance with the phenyl ring, which strengthens the bond. uomustansiriyah.edu.iq Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. vscht.cz

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ar-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aldehyde C-H | Stretching | 2830 - 2695 | Medium, often two bands |

| Carbonyl (C=O) | Stretching | 1710 - 1685 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Ether (C-O-C) | Asymmetric Stretching | ~1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight, approximately 168.16 g/mol .

Upon ionization, the molecular ion can undergo fragmentation, providing clues to its structure. Plausible fragmentation pathways for this molecule could include the loss of the ethoxy group (-OCH₂CH₃) or the formyl radical (-CHO). The analysis of these fragment ions helps to confirm the presence of specific structural motifs within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. pnnl.gov This precision allows for the determination of the elemental formula of a compound. For this compound (C₉H₉FO₂), the calculated exact mass is 168.05865 Da. HRMS is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions, thereby providing unambiguous confirmation of the chemical formula. pnnl.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The spectrum of an organic molecule containing chromophores—functional groups with valence electrons of low excitation energy—reveals characteristic absorption bands. shu.ac.uk

For this compound, two principal types of electronic transitions are expected:

π → π transitions:* These involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals. They are associated with the aromatic ring and the carbonyl group. These transitions are typically high-intensity and occur at shorter wavelengths.

n → π transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. slideshare.net These transitions are characteristically of lower intensity and occur at longer wavelengths compared to π → π* transitions. uzh.ch

The presence of the aromatic ring and carbonyl group in conjugation, along with the ethoxy and fluorine substituents, influences the precise wavelengths of maximum absorption (λmax).

X-ray Crystallography for Solid-State Structure Analysis

Determination of Molecular Conformation and Intermolecular Interactions

Analysis of a derivative structure reveals that the benzene (B151609) ring is essentially planar. bg.ac.rs The ethoxy and aldehyde functional groups attached to the ring would have specific conformations relative to the plane of the ring. The ethoxy group is likely to be slightly twisted out of the plane of the benzene ring.

Intermolecular interactions are critical in dictating the solid-state structure. In related compounds, hydrogen bonds are significant stabilizing forces. bg.ac.rs For this compound, while it lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between aromatic rings, would likely play a role in stabilizing the crystal lattice.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

The rigorous quality control of chemical compounds is essential in research and industrial applications. Advanced analytical techniques are employed to determine the purity of synthesized compounds and to monitor the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the identification and quantification of volatile and semi-volatile organic compounds.

Application to Aromatic Aldehydes:

In the analysis of an aromatic aldehyde like this compound, GC-MS would serve to separate it from starting materials, byproducts, and solvents. The gas chromatograph would vaporize the sample and separate its components based on their boiling points and interactions with the stationary phase of the GC column.

Following separation, the mass spectrometer would ionize the individual components and fragment them. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratio, allows for its definitive identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the compound's identity and purity.

Hypothetical GC-MS Data for this compound:

| Parameter | Expected Value/Characteristic |

| Retention Time (min) | Dependent on column type, temperature program, and carrier gas flow rate. |

| Molecular Ion Peak (M+) | Expected at m/z = 168.06, corresponding to the molecular weight of C9H9FO2. |

| Key Fragmentation Peaks | Characteristic fragments would include the loss of the ethoxy group (-OC2H5), the aldehyde group (-CHO), and potentially the fluorine atom. |

High-Performance Liquid Chromatography is a premier analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is widely used for purity assessment in the pharmaceutical and chemical industries.

Application to Aromatic Aldehydes:

For a compound such as this compound, reverse-phase HPLC would likely be the method of choice. A nonpolar stationary phase (e.g., C18) would be used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

A UV detector is commonly used for aromatic compounds, as the benzene ring absorbs ultraviolet light. The retention time and the peak area in the resulting chromatogram can be used to determine the purity of the sample when compared against a reference standard.

Hypothetical HPLC Parameters for this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (min) | Dependent on the exact mobile phase composition. |

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures of non-volatile compounds. It is an invaluable tool for monitoring the progress of a chemical reaction.

Application in Synthesis:

During the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. Aliquots of the reaction mixture would be spotted on a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system (eluent).

The separation is based on the differential adsorption of the compounds to the stationary phase (e.g., silica (B1680970) gel). The relative positions of the spots, identified by their retention factor (Rf) values, indicate the presence of reactants and products. A completed reaction would ideally show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Hypothetical TLC Data for a Synthesis Reaction:

| Compound | Rf Value | Observation |

| Starting Material 1 | 0.4 | Spot diminishes over time. |

| Starting Material 2 | 0.6 | Spot diminishes over time. |

| This compound | 0.5 | Spot appears and intensifies over time. |

| Reaction Mixture | Multiple spots | Shows the presence of reactants and products at intermediate times. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 3-Ethoxy-4-fluorobenzaldehyde. These calculations provide a detailed picture of the molecule's behavior and reactivity.

The electronic structure of a molecule is key to understanding its stability and reactivity. Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's ability to donate or accept electrons.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's electron-donating capability. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability. A larger energy gap implies higher stability and lower reactivity.

For substituted benzaldehydes, these frontier orbitals are often localized on specific parts of the molecule, influencing its chemical behavior. rasayanjournal.co.in Theoretical calculations, often performed using methods like B3LYP with various basis sets (e.g., 6-31G(d,p)), can determine the energies of these orbitals and map their distribution across the molecule. epstem.net

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Calculated Value (Representative) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap |

Note: Specific values would be obtained from dedicated computational studies on this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net These maps display the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. researchgate.net Neutral regions are generally colored green. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the oxygen of the ethoxy group, indicating these as sites for electrophilic interaction. The hydrogen atom of the aldehyde group and the aromatic protons would likely exhibit positive potential, suggesting them as sites for nucleophilic interaction. The topology of the MESP, including the identification of critical points, can provide a more quantitative prediction of molecular interactions and bonding patterns. mdpi.com

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation and analysis.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. epstem.netnih.gov These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. epstem.net These calculated frequencies often require scaling to account for anharmonicity and the limitations of the theoretical model, but they provide a strong basis for assigning the various vibrational modes observed in an experimental FT-IR spectrum. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net This information helps in understanding the electronic transitions occurring within the molecule.

Table 2: Predicted Spectroscopic Data (Representative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | |

| IR | Vibrational Frequency (cm⁻¹) | |

| UV-Vis | λmax (nm) |

Note: Specific values would be obtained from dedicated computational studies on this compound.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of this compound, as well as the energetic profiles of its potential reactions.

The presence of the ethoxy group introduces conformational flexibility to the this compound molecule. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds, such as the C-O bond of the ethoxy group and the C-C bond connecting the aldehyde group to the aromatic ring.

The results of a PES scan reveal the energy minima corresponding to stable conformers and the energy barriers separating them. researchgate.net This information is crucial for understanding the molecule's preferred shape and how it might change under different conditions. The global minimum on the potential energy landscape represents the most stable conformation of the molecule.

Computational methods can be used to explore the potential energy surfaces of chemical reactions involving this compound. ethz.ch By mapping the reaction pathway, researchers can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate.

Methods such as reactive molecular dynamics simulations and transition state search algorithms can be employed to explore potential reaction mechanisms. ethz.ch These simulations provide a detailed, step-by-step view of how reactants are converted into products, including the identification of any intermediate species. This level of detail is often difficult to obtain through experimental means alone and is invaluable for understanding reaction mechanisms and designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable in drug discovery and development for predicting the activity of new chemical entities, thereby saving time and resources by prioritizing the synthesis of the most promising compounds. nih.gov By correlating physicochemical properties and structural features with biological activity, QSAR models can provide insights into the mechanisms of action and guide the design of more potent molecules. nih.gov

While specific QSAR studies on this compound were not found, relevant research has been conducted on structurally similar compounds, such as derivatives of 3-ethoxy-4-hydroxybenzaldehyde (B1662144). A notable study involved the synthesis and antimicrobial evaluation of a series of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides, coupled with QSAR analysis to understand the structural requirements for their antimicrobial activity. researchgate.net

The QSAR investigation for these hydrazide derivatives indicated the significance of topological parameters in describing their antimicrobial activity. researchgate.net Specifically, the third-order molecular connectivity index (³χ) was identified as a crucial descriptor. researchgate.net Molecular connectivity indices are topological descriptors that reflect the degree of branching, size, and complexity of a molecule. The third-order index (³χ) considers paths of three consecutive non-hydrogen atoms, providing information about the spatial arrangement of atoms within the molecule.

The results from the antimicrobial studies highlighted that compounds with dinitro, methoxy, hydroxy, and nitro substituents on the phenyl ring of the aromatic acids exhibited the highest activity. researchgate.net The developed QSAR model, incorporating the ³χ parameter, provided a quantitative basis for these observations, suggesting that the specific arrangement and electronic nature of these substituents, as captured by the topological index, are key determinants of the antimicrobial efficacy of these hydrazide derivatives. researchgate.net

The findings from these QSAR studies on closely related derivatives can serve as a valuable guide for the future design and prediction of the biological activity of novel derivatives of this compound. By calculating relevant molecular descriptors for newly designed compounds, these predictive models can be used to estimate their potential biological activity before undertaking their chemical synthesis and experimental testing.

| Compound Series | Biological Activity | QSAR Model Type | Key Descriptor | Research Finding |

| 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides | Antimicrobial | 2D-QSAR | Third-order molecular connectivity index (³χ) | The topological parameter ³χ was found to be important in describing the antimicrobial activity of the synthesized hydrazides. researchgate.net |

Future Perspectives and Emerging Research Avenues

Advancements in Asymmetric Synthesis Utilizing 3-Ethoxy-4-fluorobenzaldehyde

The development of novel asymmetric synthesis methodologies is a cornerstone of modern organic chemistry, particularly for the production of enantiomerically pure compounds for pharmaceutical and agrochemical applications. The aldehyde functionality of this compound makes it an ideal substrate for a variety of asymmetric transformations.

Future research is likely to focus on the development of highly stereoselective methods for the addition of nucleophiles to the carbonyl group of this compound. This could involve the use of chiral organocatalysts, transition-metal complexes with chiral ligands, or enzymatic transformations to produce chiral alcohols, amines, and other valuable intermediates with high enantiomeric excess. For instance, organocatalytic approaches, which have proven effective for the asymmetric functionalization of other aldehydes, could be adapted to provide stereoselective access to a wide range of optically active molecules derived from this compound.

Key research objectives in this area will include:

The design and application of novel chiral catalysts that are efficient and selective for reactions involving this compound.

The exploration of asymmetric propargylation and related C-C bond-forming reactions to generate complex chiral structures.

The development of domino or tandem reaction sequences initiated by an asymmetric transformation of the aldehyde group, allowing for the rapid construction of intricate molecular architectures.